molecular formula C10H10O4 B8362911 5-Ethoxy-1,3-benzodioxole-4-carbaldehyde

5-Ethoxy-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B8362911
M. Wt: 194.18 g/mol
InChI Key: WIMQAPHMJJTFJY-UHFFFAOYSA-N
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Description

5-Ethoxy-1,3-benzodioxole-4-carbaldehyde is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily serving as a versatile synthetic intermediate. Its core research value lies in its role as a key precursor in the development of novel therapeutic agents. The compound features the 1,3-benzodioxole scaffold, a structure found in various biologically active molecules and natural products, which is frequently leveraged in drug discovery for its metabolic stability and ability to interact with enzyme active sites . A prominent application identified for derivatives of this compound is their potential as potent inhibitors of Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1) . SSAO/VAP-1 is a multifunctional protein involved in inflammation and glucose transport, making it a promising target for treating a range of chronic diseases. Research indicates that inhibitors based on this chemical scaffold are being investigated for the treatment and prevention of conditions such as diabetes, diabetic retinopathy, vascular smooth muscle cell disorders, neurodegeneration, and adipocyte dysfunction . The mechanism of action for these inhibitors involves binding to the SSAO/VAP-1 enzyme, thereby reducing its activity. This inhibition can lead to decreased leukocyte trafficking to sites of inflammation and improved vascular function, which is crucial in managing inflammatory and metabolic diseases . As a building block, this compound allows researchers to synthesize and explore a diverse array of hydrazone, oxime, and other derivatives to optimize pharmacological properties and develop new candidate drugs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-ethoxy-1,3-benzodioxole-4-carbaldehyde

InChI

InChI=1S/C10H10O4/c1-2-12-8-3-4-9-10(7(8)5-11)14-6-13-9/h3-5H,2,6H2,1H3

InChI Key

WIMQAPHMJJTFJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)OCO2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 5-Ethoxy-1,3-benzodioxole-4-carbaldehyde can be contextualized by comparing it to related benzodioxole derivatives and other heterocyclic compounds. Key differences arise from substituent type, position, and electronic effects.

Substituent Position and Type

Table 1: Structural Comparison of Selected Benzodioxole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
This compound Ethoxy (5), Formyl (4) C₁₀H₁₀O₄ 194.18 Enhanced electron donation from ethoxy; used in multi-step syntheses
4-Methoxy-1,3-benzodioxole-5-carbaldehyde Methoxy (4), Formyl (5) C₉H₈O₄ 180.16 Intermediate in allylation/cyclization reactions
7-Methoxy-1,3-benzodioxole-4-carbaldehyde Methoxy (7), Formyl (4) C₉H₈O₄ 180.16 Positional isomer; altered reactivity in electrophilic substitution
4-Butoxy-3-chloro-5-methoxybenzaldehyde Butoxy (4), Cl (3), Methoxy (5) C₁₂H₁₅ClO₃ 242.70 Increased lipophilicity due to butoxy/Cl; potential agrochemical applications

Key Observations :

  • Electronic Effects : The ethoxy group in this compound provides stronger electron-donating effects compared to methoxy, influencing reactivity in nucleophilic additions or cycloadditions.
  • Steric Considerations : Ethoxy’s larger size (vs. methoxy) may introduce steric hindrance, affecting regioselectivity in subsequent reactions.
  • Positional Isomerism : The formyl group’s position (4 vs. 5) alters electronic distribution, as seen in the divergent reactivity of compounds 16 and 17 in .

Comparison with Non-Benzodioxole Heterocycles

  • O-Ethylsydnones: discusses 5-ethoxy-1,2,3-oxadiazolium salts, which share an ethoxy substituent but differ in ring structure.

Notes and Discrepancies

  • Data Conflicts : incorrectly assigns the molecular formula ClCH₂SCH₃ to 7-Methoxy-1,3-benzodioxole-4-carbaldehyde, likely due to a database error. Cross-referencing with confirms the correct formula as C₉H₈O₄ .
  • Limitations : The inaccessible data for 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde () restricts direct comparison of hydroxyl-substituted analogs.

Preparation Methods

Reaction Conditions and Optimization

Alkylation is typically performed using ethyl bromide or iodide in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetone. For example:

5-Hydroxy-1,3-benzodioxole-4-carbaldehyde + CH₃CH₂BrK₂CO₃, DMFThis compound\text{5-Hydroxy-1,3-benzodioxole-4-carbaldehyde + CH₃CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{this compound}

Key parameters include:

  • Temperature : 60–80°C to enhance reaction kinetics without degrading the aldehyde group.

  • Solvent : DMF ensures solubility of both the phenolic substrate and the alkylating agent.

  • Base : K₂CO₃ neutralizes HBr, driving the reaction forward.

In industrial settings (e.g., Example 1-1 of Patent EP4180426), analogous alkylations achieve yields >90% when conducted under nitrogen atmospheres with rigorous temperature control.

Vilsmeier-Haack Formylation of 5-Ethoxy-1,3-benzodioxole

An alternative strategy introduces the aldehyde group after installing the ethoxy substituent. The Vilsmeier-Haack reaction enables regioselective formylation of electron-rich aromatic systems.

Reaction Mechanism

The ethoxy group at position 5 activates the ring for electrophilic substitution, directing formylation to the para position (C-4). The Vilsmeier reagent (POCl₃ and DMF) generates an electrophilic iminium intermediate:

DMF + POCl₃[CH₃N=CHCl]⁺Electrophilic attack at C-4\text{DMF + POCl₃} \rightarrow \text{[CH₃N=CHCl]⁺} \rightarrow \text{Electrophilic attack at C-4}

Subsequent hydrolysis yields the aldehyde.

Industrial-Scale Considerations

Patent WO2010029379 highlights the use of ruthenium catalysts for analogous transformations, though direct application to benzodioxoles requires optimization. Key challenges include:

  • Byproduct formation : Over-chlorination or oxidation of the aldehyde.

  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.

Multi-Step Synthesis from Dihydroxybenzaldehyde Precursors

For de novo synthesis, 3,4-dihydroxybenzaldehyde serves as a versatile starting material.

Benzodioxole Ring Formation

Reaction with dibromomethane or diiodomethane in the presence of K₂CO₃ forms the 1,3-benzodioxole scaffold:

3,4-Dihydroxybenzaldehyde + CH₂Br₂K₂CO₃5-Hydroxy-1,3-benzodioxole-4-carbaldehyde\text{3,4-Dihydroxybenzaldehyde + CH₂Br₂} \xrightarrow{\text{K₂CO₃}} \text{5-Hydroxy-1,3-benzodioxole-4-carbaldehyde}

Yields exceed 85% under reflux conditions in acetone.

Sequential Functionalization

The intermediate 5-hydroxy derivative undergoes ethylation as described in Section 1. This two-step approach is favored for large-scale production due to its modularity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Direct AlkylationShort synthetic route; high atom economyRequires pre-formed hydroxy precursor85–92
Vilsmeier-HaackFlexibility in late-stage functionalizationRisk of over-oxidation; harsh conditions70–80
Multi-Step SynthesisScalable; uses inexpensive starting materialsAdditional purification steps required75–88

Industrial Process Optimization

Patent EP4180426 provides critical insights into solvent selection and workup procedures:

  • Solvent systems : Toluene-acetonitrile-water mixtures improve phase separation during extraction.

  • Catalysts : Ruthenium-based catalysts (e.g., Ru₃(CO)₁₂) enhance coupling reactions in multi-step sequences.

  • Purification : Recrystallization from ethanol-water mixtures (1:4 v/v) yields high-purity products .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethoxy-1,3-benzodioxole-4-carbaldehyde, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via formylation of 5-ethoxy-1,3-benzodioxole using Vilsmeier-Haack conditions (POCl₃/DMF). Yield optimization requires strict temperature control (0–5°C during formylation) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is confirmed by HPLC (C18 column, methanol/water mobile phase) and melting point analysis .
  • Key Parameters : Monitor reaction progress with TLC (Rf ~0.4 in 7:3 hexane:EtOAc). Impurities often arise from over-oxidation; quenching with ice-water and rapid extraction minimize side products.

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the aldehyde proton (δ 9.8–10.2 ppm), ethoxy group (δ 1.4 ppm triplet for CH₃, δ 4.1 ppm quartet for OCH₂), and benzodioxole protons (δ 6.3–6.8 ppm).
  • ¹³C NMR : Aldehyde carbon at δ 190–195 ppm, benzodioxole carbons (δ 100–150 ppm), and ethoxy carbons (δ 14–65 ppm).
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C (dioxole) at ~1250 cm⁻¹ .
    • Data Validation : Compare with published spectra in databases like PubChem or crystallographic supplemental materials.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) determines precise bond lengths and angles. For example, the ethoxy group’s dihedral angle relative to the benzodioxole ring can be measured. Discrepancies arise from solvent effects (e.g., polar vs. non-polar crystallization media), which are mitigated by refining occupancy factors and thermal parameters .
  • Case Study : A 2023 study found a 5° variation in the C-O-C dioxole angle between crystals grown in ethanol (δ 105°) vs. dichloromethane (δ 110°), attributed to hydrogen bonding differences .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are modeled using the Polarizable Continuum Model (PCM). Validate predictions with kinetic studies (e.g., monitoring hydrazone formation via UV-Vis) .

Q. How do intermolecular hydrogen bonds influence the compound’s solid-state stability?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bonding motifs. For this compound, the aldehyde oxygen often forms C-H···O interactions (graph set D ). Thermal gravimetric analysis (TGA) correlates stability with packing density; crystals with D motifs show 20°C higher decomposition onset .

Q. What in vitro assays are appropriate for evaluating the compound’s bioactivity, and how are false positives minimized?

  • Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) with IC₅₀ determination. Include controls:

  • Blank : Solvent-only (DMSO < 0.1% v/v).
  • Positive Control : Celecoxib (COX-2 inhibitor).
  • Counter-Screen : Test against COX-1 to assess selectivity.
    • Data Interpretation : Dose-response curves (3 replicates) fitted to Hill equations. False positives from aldehyde reactivity are ruled out by pre-incubating the compound with cysteine (quenches reactive groups) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 92°C vs. 95°C)?

  • Root Cause : Polymorphism or solvent inclusion. SC-XRD identifies polymorphs (e.g., monoclinic vs. orthorhombic). DSC (Differential Scanning Calorimetry) detects solvates (endothermic peaks below melting point).
  • Resolution : Recrystallize from multiple solvents (ethanol, acetone) and compare DSC profiles. Publish full crystallization conditions to aid reproducibility .

Methodological Resources

  • Crystallography : Use SHELXTL (Bruker) for structure solution and ORTEP-3 for thermal ellipsoid visualization .
  • Spectral Data : Cross-reference with PubChem entries (CID: 75889-50-8) and CAS Common Chemistry .
  • Safety Protocols : Follow guidelines for aldehydes (skin/eye protection, fume hood use) as per Combi-Blocks SDS .

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